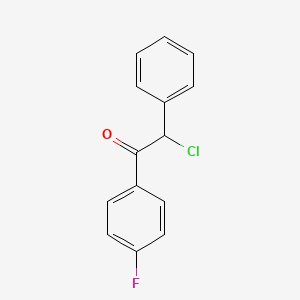

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone

Overview

Description

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone is a useful research compound. Its molecular formula is C14H10ClFO and its molecular weight is 248.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone, with the molecular formula C₁₄H₁₀ClFO and a molecular weight of 248.68 g/mol, is a ketone compound characterized by its structural features, including a chloro group and a fluorophenyl substituent. This compound has garnered interest for its potential biological activities, particularly as an intermediate in the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, antimicrobial, and antifungal properties.

- Molecular Formula : C₁₄H₁₀ClFO

- Molecular Weight : 248.68 g/mol

- CAS Number : 62148-67-8

- Structural Features : The presence of both chlorine and fluorine atoms contributes to its unique reactivity profile, making it valuable in synthetic organic chemistry .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anti-inflammatory and Analgesic Properties : The compound has been studied for its role in synthesizing derivatives that demonstrate anti-inflammatory effects. These derivatives are often explored for their potential in treating conditions associated with inflammation and pain.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may also possess the ability to inhibit microbial growth. This aspect opens avenues for its application in developing new antimicrobial agents.

- Antifungal Activity : Preliminary studies indicate potential antifungal effects, although specific data on this activity for the compound itself is limited.

Structure-Activity Relationship (SAR)

The biological activity of halogen-substituted phenylethanones, including this compound, is influenced by their structural modifications. The presence of different substituents can enhance or diminish activity against specific biological targets. For instance, variations in the position and type of halogen can significantly affect the compound's reactivity and binding affinity to biological molecules .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloroacetophenone | Contains a chloro group and acetophenone base | Simpler structure; lacks fluorine |

| 4-Fluorophenylacetone | Fluorine on phenyl ring | No chlorine substituent |

| 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | Bromine instead of chlorine | Different halogen; potential reactivity |

| 2-Chloro-4'-fluoroacetophenone | Similar ketonic structure | Different positional substitution |

The presence of both chlorine and fluorine in this compound contributes to its distinct reactivity profile compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

- Vibrational Analysis : A study conducted by Prashanth and Reddy (2018) explored vibrational properties of halogen-substituted phenylethanones, providing insights into their structural characteristics that correlate with biological activity.

- Antimicrobial Evaluation : Research involving structurally similar compounds demonstrated varying degrees of antimicrobial activity, emphasizing the importance of specific substituent arrangements for enhancing efficacy against pathogens .

- In Vitro Studies : In vitro testing has shown that certain derivatives exhibit significant activity against various cell lines, indicating potential therapeutic applications in oncology and infectious diseases .

Properties

IUPAC Name |

2-chloro-1-(4-fluorophenyl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOUYNSALQZQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634318 | |

| Record name | 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62148-67-8 | |

| Record name | 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.